n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide
CAS No.:
Cat. No.: VC19942766
Molecular Formula: C11H10BrNOS2
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrNOS2 |
|---|---|
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | N-[(5-bromothiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H10BrNOS2/c1-7-2-4-9(15-7)11(14)13-6-8-3-5-10(12)16-8/h2-5H,6H2,1H3,(H,13,14) |
| Standard InChI Key | SUDMTGRSXWEXLF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C(=O)NCC2=CC=C(S2)Br |
Introduction
n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide is a complex organic compound belonging to the thiophene carboxamide category. It features a thiophene ring with a carboxamide functional group, which is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.
Synthesis
The synthesis of n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide typically involves multi-step organic reactions. These reactions often require solvents like dimethylformamide or tetrahydrofuran to dissolve reactants and facilitate the process. Conditions such as temperature control and an inert atmosphere are crucial to prevent oxidation and optimize yields.
Synthesis Steps Overview
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Starting Materials: Typically involves thiophene derivatives and appropriate reagents for amide formation.
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Reaction Conditions: Requires careful control of temperature and atmosphere to ensure optimal yields.
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Solvents: Dimethylformamide or tetrahydrofuran are commonly used.
Potential Applications
Thiophene derivatives, including n-((5-Bromothiophen-2-yl)methyl)-5-methylthiophene-2-carboxamide, often exhibit antimicrobial and anticancer properties. This suggests potential applications in pharmaceutical research, although specific biological activities of this compound need further investigation.
Biological Activity Potential
| Activity Type | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy |
Chemical Reactions
The compound can participate in various chemical reactions typical for amides and thiophenes, including nucleophilic substitutions and cross-coupling reactions facilitated by palladium catalysts.
Reaction Types
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Nucleophilic Substitutions: Involves the replacement of a leaving group by a nucleophile.
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Cross-Coupling Reactions: Often requires palladium catalysts to facilitate reactions involving the brominated thiophene.
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